Cas no 1016534-37-4 (2-(4-tert-butylphenyl)ethanethioamide)

2-(4-tert-Butylphenyl)ethanethioamide is a sulfur-containing organic compound featuring a tert-butyl-substituted phenyl ring linked to a thioamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and metal-chelating agents. The tert-butyl group enhances steric and electronic properties, influencing selectivity in coupling reactions. Its thioamide moiety serves as a versatile precursor for thiols, thioesters, and other sulfur derivatives. The compound exhibits stability under standard conditions, facilitating handling and storage. Its applications extend to pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical. Analytical methods confirm high purity, ensuring reproducibility in research and industrial processes.
2-(4-tert-butylphenyl)ethanethioamide structure
1016534-37-4 structure
Product Name:2-(4-tert-butylphenyl)ethanethioamide
CAS No:1016534-37-4
MF:C12H17NS
MW:207.33508181572
CID:5095645
PubChem ID:20115150
Update Time:2025-05-22

2-(4-tert-butylphenyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanethioamide, 4-(1,1-dimethylethyl)-
    • 2-(4-tert-butylphenyl)ethanethioamide
    • Inchi: 1S/C12H17NS/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)
    • InChI Key: NGAIUUAINOGRBP-UHFFFAOYSA-N
    • SMILES: C1(CC(N)=S)=CC=C(C(C)(C)C)C=C1

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Additional information on 2-(4-tert-butylphenyl)ethanethioamide

Comprehensive Overview of 2-(4-tert-butylphenyl)ethanethioamide (CAS No. 1016534-37-4): Properties, Applications, and Industry Insights

2-(4-tert-butylphenyl)ethanethioamide (CAS No. 1016534-37-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This thioamide derivative features a tert-butylphenyl group, which enhances its stability and reactivity in synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in developing enzyme inhibitors and bioactive intermediates.

The compound's CAS registry number 1016534-37-4 serves as a critical identifier in chemical databases, ensuring precise tracking in global supply chains. Recent studies highlight its role in catalysis and material science, where its sulfur-containing moiety enables unique interactions with metal surfaces. With the growing demand for sustainable chemistry solutions, 2-(4-tert-butylphenyl)ethanethioamide is being investigated for green synthesis pathways, aligning with the industry's shift toward eco-friendly processes.

Analytical techniques like HPLC and NMR spectroscopy confirm the high purity (>98%) of commercially available batches, meeting stringent pharmaceutical-grade standards. The compound's lipophilicity, attributed to the tert-butyl substituent, makes it valuable for drug delivery system research. Patent filings from 2020–2023 reveal its incorporation in antimicrobial formulations, addressing global concerns about antibiotic resistance.

In agrochemical applications, CAS 1016534-37-4 demonstrates promising activity as a plant growth modulator. Field trials suggest its metabolites may enhance crop stress tolerance—a critical feature as climate change intensifies agricultural challenges. The thioamide functional group enables hydrogen bonding with biological targets, sparking innovation in precision farming solutions.

Supply chain data indicates rising procurement of 2-(4-tert-butylphenyl)ethanethioamide by contract research organizations (CROs), particularly in Asia-Pacific markets. Regulatory filings confirm its approval under REACH compliance for industrial use, though researchers must adhere to laboratory safety protocols when handling powdered forms. The compound's thermal stability (decomposition >200°C) supports its use in high-temperature reactions.

Emerging applications include organic electronics, where its conjugated system shows potential in semiconductor dopants. Computational chemistry models predict favorable charge transport properties, positioning it as a candidate for next-generation OLED materials. These developments align with the global push toward renewable energy technologies.

Quality control specifications for 1016534-37-4 typically require residual solvent analysis by GC-MS, reflecting pharmaceutical industry standards. Storage recommendations emphasize protection from oxidation using inert atmospheres—a consideration for long-term research and development projects. The compound's structure-activity relationships continue to be explored through QSAR modeling techniques.

Market analysts project steady growth for tert-butylphenyl derivatives through 2030, driven by demand in specialty chemicals. As synthetic methodologies advance, CAS 1016534-37-4 exemplifies how targeted molecular modifications can unlock novel functionalities. Ongoing research publications (Scopus-indexed) demonstrate its versatility across multidisciplinary chemistry applications.

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